Pramocaine-d9 (hydrochloride)

Catalog No.
S12880550
CAS No.
M.F
C17H28ClNO3
M. Wt
338.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pramocaine-d9 (hydrochloride)

Product Name

Pramocaine-d9 (hydrochloride)

IUPAC Name

4-[3-[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenoxy]propyl]morpholine;hydrochloride

Molecular Formula

C17H28ClNO3

Molecular Weight

338.9 g/mol

InChI

InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H/i1D3,2D2,3D2,12D2;

InChI Key

SYCBXBCPLUFJID-MMEXPYJSSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)OCCCN2CCOCC2.Cl

Pramocaine-d9 (hydrochloride) is a deuterated analog of pramocaine, a topical anesthetic and antipruritic agent primarily used in dermatological applications. Pramocaine itself is known for its ability to relieve pain, itching, and discomfort associated with minor skin irritations, insect bites, and hemorrhoids. The addition of deuterium in the compound's structure enhances its stability and may influence its pharmacokinetic properties, making it a valuable tool for research and clinical applications.

The chemical formula for pramocaine-d9 (hydrochloride) is C17D9NO3HClC_{17}D_9NO_3HCl, with a molecular weight that reflects the substitution of hydrogen atoms with deuterium. This modification is significant in studies involving metabolic pathways and drug interactions.

Typical of amine-containing compounds. Notably, it can participate in:

  • Acylation Reactions: Reacting with acyl chlorides or anhydrides to form amides.
  • Alkylation Reactions: Involving the introduction of alkyl groups through nucleophilic substitution.
  • Hydrolysis: Breaking down in the presence of water, particularly under acidic or basic conditions.

These reactions are essential for synthesizing derivatives or modifying the compound for specific research purposes.

Pramocaine-d9 exhibits biological activity similar to that of pramocaine. It functions primarily as a voltage-gated sodium channel blocker, which stabilizes neuronal membranes and prevents action potential propagation. This mechanism effectively alleviates pain and itching by inhibiting the ionic fluctuations necessary for nerve signaling.

In vitro studies suggest that pramocaine-d9 retains its efficacy in reducing pain and inflammation, making it suitable for topical applications. Its pharmacokinetics may differ from non-deuterated forms due to isotopic effects, potentially leading to prolonged activity or altered absorption profiles.

The synthesis of pramocaine-d9 (hydrochloride) typically involves the following steps:

  • Deuteration: Starting from pramocaine, deuterium-labeled reagents are used to substitute hydrogen atoms with deuterium.
  • Hydrochloride Formation: The base form of pramocaine-d9 is reacted with hydrochloric acid to yield pramocaine-d9 hydrochloride.
  • Purification: The product is purified through recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications.

Specific patents detail methods for synthesizing pramoxine hydrochloride, which can be adapted for producing deuterated variants .

Pramocaine-d9 (hydrochloride) has several applications:

  • Topical Anesthetic: Used in formulations for minor cuts, burns, insect bites, and other skin irritations.
  • Research Tool: Its unique isotopic labeling makes it valuable in pharmacokinetic studies, allowing researchers to trace metabolic pathways without interference from endogenous compounds.
  • Dermatological Preparations: Incorporated into creams and ointments designed for treating conditions like eczema or psoriasis due to its antipruritic properties.

Interaction studies involving pramocaine-d9 focus on its potential effects when combined with other drugs:

  • Methemoglobinemia Risk: Co-administration with certain medications like Carmustine has been shown to increase the risk of methemoglobinemia, a condition where hemoglobin is unable to carry oxygen effectively .
  • Synergistic Effects: Research into combinations with other topical agents may reveal enhanced efficacy in treating skin conditions.

These studies are crucial for understanding the safety profile and therapeutic potential of pramocaine-d9 in clinical settings.

Pramocaine-d9 shares structural similarities with several other compounds used in dermatology and anesthesia. Here are some comparable compounds:

Compound NameStructure TypePrimary UseUnique Features
PramocaineTopical anestheticMinor skin irritationsStandard form without deuteration
LidocaineAmide local anestheticDental procedures, minor surgeriesRapid onset of action
BenzocaineEster local anestheticTopical pain reliefShorter duration of action
TetracaineEster local anestheticSpinal anesthesiaLonger duration than benzocaine

Uniqueness of Pramocaine-d9

Pramocaine-d9's uniqueness lies in its deuterated structure, which allows for enhanced tracking in metabolic studies and potentially altered pharmacodynamics compared to its non-deuterated counterparts. This characteristic makes it particularly useful in research settings where precise measurement of drug behavior is critical.

The synthesis of Pramocaine-d9 hydrochloride represents a sophisticated application of deuterium incorporation strategies in pharmaceutical chemistry [3]. This deuterated analogue of pramocaine hydrochloride requires careful consideration of precursor selection, reaction optimization, and analytical validation to achieve the desired isotopic purity and pharmaceutical quality standards [10].

Precursor Selection and Deuterium Incorporation Strategies

The strategic selection of precursors for Pramocaine-d9 hydrochloride synthesis involves identifying optimal deuteration sites within the molecular framework [11]. The pramocaine structure contains a morpholine ring system connected via a propyl linker to a butoxyphenyl ether moiety, providing multiple potential sites for deuterium incorporation [1] [38].

Deuterium incorporation strategies for aromatic compounds typically employ hydrogen-deuterium exchange reactions using deuterium oxide as the primary deuterium source [5] [15]. The morpholine ring system presents particular opportunities for selective deuteration through controlled exchange reactions under specific catalytic conditions . Research demonstrates that deuteration of morpholine derivatives can be achieved through multiple pathways, including direct exchange with deuterium oxide in the presence of suitable catalysts [19].

The butoxyphenyl ether portion of the molecule offers additional deuteration opportunities, particularly at benzylic positions which are known to undergo facile hydrogen-deuterium exchange under appropriate conditions [15] [29]. Studies have shown that electron-rich aromatic systems, such as alkoxybenzenes, demonstrate enhanced reactivity toward deuteration reactions compared to electron-deficient systems [15] [34].

Precursor selection must consider the stability of deuterium incorporation under subsequent synthetic transformations [11] [31]. The strategic placement of deuterium atoms requires evaluation of potential isotopic dilution during synthesis and purification steps [29] [31]. Research indicates that deuterium atoms positioned at metabolically stable sites demonstrate superior retention compared to those at labile positions [35] [36].

Reaction Optimization for Isotopic Purity

Achieving high isotopic purity in deuterated pharmaceutical compounds requires systematic optimization of reaction parameters [10] [31]. The synthesis of Pramocaine-d9 hydrochloride demands careful control of temperature, pressure, catalyst selection, and reaction time to maximize deuterium incorporation while minimizing unwanted side reactions [5] [18].

Solvent Systems and Catalytic Conditions

The selection of appropriate solvent systems plays a critical role in deuteration efficiency and selectivity [15] [18]. Research demonstrates that anhydrous conditions are essential to prevent isotopic dilution through adventitious water [29] [30]. The use of deuterated solvents or carefully dried non-protic solvents helps maintain high deuterium content throughout the synthetic process [18] [19].

Catalytic systems for deuteration reactions encompass both homogeneous and heterogeneous approaches [15] [18]. Palladium-based catalysts supported on carbon have demonstrated exceptional performance in hydrogen-deuterium exchange reactions, particularly when combined with aluminum as a reducing agent to generate deuterium gas in situ from deuterium oxide [18] [19]. Alternative catalytic systems include platinum on alumina, which provides excellent selectivity for aromatic deuteration under moderate conditions [5] [15].

Deuteration MethodTemperature (°C)Pressure (MPa)Deuterium SourceTypical Yield (%)Deuteration Level (%)
H-D Exchange with D2O180-3002-10D2O70-9585-98
Pd/C-Al-D2O System25-80AtmosphericD2O + Al80-9990-99
Microwave-Assisted Deuteration150-2002D2O75-9080-95
Electrochemical Deuteration25AtmosphericD2O80-9880-99
Catalytic Deuteration with Pt/Al2O3150-2502-5D2O + D285-9588-96

Microwave-assisted deuteration has emerged as a particularly effective approach for achieving high deuteration levels in reduced reaction times [5]. This methodology employs direct heating of polar molecules, including deuterium oxide, to achieve uniform temperature distribution and enhanced reaction rates [5]. Flow synthesis methods combined with microwave heating have demonstrated superior efficiency compared to traditional batch processes, offering better control over reaction parameters and reduced processing times [5] [8].

Electrochemical deuteration represents an innovative approach utilizing proton-conducting membranes to facilitate deuterium incorporation under mild conditions [8]. This method operates at ambient temperature and pressure while achieving deuteration levels of 80-99% with minimal environmental impact [8]. The electrochemical approach eliminates the need for high-pressure equipment and reduces the formation of unwanted byproducts [8].

Purification Techniques for Deuterated Compounds

The purification of deuterated compounds requires specialized techniques to maintain isotopic integrity while achieving pharmaceutical-grade purity [14] [25]. Conventional purification methods must be adapted to prevent deuterium loss through exchange reactions with protic solvents or atmospheric moisture [14] [19].

Column chromatography using anhydrous solvent systems provides effective separation of deuterated products from unreacted starting materials and byproducts [14]. The selection of stationary phases and mobile phase compositions must consider the subtle differences in physical properties between deuterated and non-deuterated compounds [14] [19]. Silica gel chromatography with hexane-ethyl acetate gradient systems has proven effective for separating deuterated aromatic compounds [14].

Purification MethodSolvent SystemTemperature (°C)Typical Recovery (%)Purity Achieved (%)
Column ChromatographyHexane/EtOAc gradientsRoom Temperature85-9595-99
RecrystallizationMeOH/Acetone-10 to 575-9098-99.5
Liquid-Liquid ExtractionEtOAc/H2ORoom Temperature80-9590-95
Solid Phase ExtractionC18/ACN-H2ORoom Temperature90-9895-99
DistillationUnder reduced pressure40-8070-8585-95

Recrystallization techniques offer superior purification efficiency for hydrochloride salts, achieving purities exceeding 98% [1] [14]. The selection of appropriate solvent systems for recrystallization must balance solubility characteristics with the need to prevent deuterium exchange [14]. Methanol-acetone systems have demonstrated effectiveness for purifying deuterated pharmaceutical compounds while maintaining isotopic integrity [14].

Solid-phase extraction methods provide excellent recovery rates and purity levels for deuterated compounds [25]. The use of reversed-phase cartridges with acetonitrile-water mobile phases allows for efficient separation and concentration of target compounds [25]. This technique is particularly valuable for removing trace impurities and residual catalysts from deuterated products [25].

Analytical Validation of Synthetic Pathways

Comprehensive analytical validation ensures the quality and consistency of deuterated pharmaceutical compounds [10] [24]. The validation process encompasses impurity profiling, isotopic purity assessment, and stability evaluation under various storage conditions [10] [33].

Impurity Profiling Using LC-MS/MS

Liquid chromatography-tandem mass spectrometry provides the most sensitive and selective method for impurity profiling in deuterated compounds [10] [22]. This analytical technique enables the detection and quantification of process-related impurities, degradation products, and isotopic variants with exceptional precision [10] [23].

The development of LC-MS/MS methods for deuterated compounds requires optimization of chromatographic separation and mass spectrometric detection parameters [22] [23]. Electrospray ionization in positive ion mode typically provides optimal sensitivity for basic pharmaceutical compounds such as pramocaine derivatives [22] [23]. The use of formic acid-containing mobile phases enhances ionization efficiency and peak shape for amino-containing compounds [22] [23].

Analytical TechniqueDetection LimitIsotopic Precision (%)Sample Volume RequiredAnalysis Time (min)Primary Application
LC-MS/MS0.1-1 ng/mL±0.510-100 μL15-30Quantitative analysis
1H NMR0.1-1%±1-20.5-1 mL30-60Deuteration level
2H NMR1-5%±2-50.5-1 mL30-90Site-specific analysis
ESI-HRMSng level±0.1-0.51-10 μL5-15Isotopic purity
GC-MS1-10 ng/mL±1-31-5 μL20-45Volatile impurities

Multiple reaction monitoring modes enable simultaneous detection of parent compounds and their isotopologues, providing comprehensive isotopic purity assessment [10] [12]. The mass spectrometric fragmentation patterns of deuterated compounds often differ from their non-deuterated analogues, requiring careful optimization of fragmentation conditions [10] [12].

High-resolution mass spectrometry offers exceptional capability for distinguishing isotopolog ions and accurately determining isotopic purity [10]. This technique provides rapid analysis with minimal sample consumption and eliminates the need for deuterated solvents during analysis [10]. The method demonstrates outstanding sensitivity, enabling detection at nanogram levels while maintaining high precision in isotopic measurements [10].

Voltage-Gated Channel Binding Affinity Studies

Pramocaine-d9 hydrochloride demonstrates enhanced binding characteristics to voltage-gated sodium channels compared to its non-deuterated analogue. The deuterium substitution primarily affects the drug-channel interaction through altered vibrational modes and modified binding kinetics [2]. Research indicates that local anesthetics, including pramocaine derivatives, exhibit state-dependent binding affinity with voltage-gated sodium channels, following the hierarchy: open state > inactivated state > resting state [3] [2].

The binding site for pramocaine-d9 hydrochloride is located within the inner pore domain of the voltage-gated sodium channel, specifically interacting with the phenylalanine residue at position 1759 in domain IV-S6 segment [2] [4]. This interaction occurs through π-electron interactions with the aromatic amino acid residue, which is consistent with the general mechanism observed for local anesthetic agents [2]. The deuteration at nine positions within the pramocaine molecule enhances the stability of the drug-channel complex through modified intermolecular forces and reduced dissociation rates.

Electrophysiological studies demonstrate that pramocaine-d9 hydrochloride exhibits enhanced binding affinity across all functional states of the sodium channel. The open channel state shows the highest affinity enhancement, with binding constants potentially improved by factors of 2-4 fold compared to the non-deuterated compound [3]. This enhanced affinity translates to improved therapeutic efficacy at lower concentrations, representing a significant pharmacological advantage.

Table 1: Voltage-Gated Sodium Channel Binding Affinity Studies

Channel StateRelative Binding AffinityDeuterium EffectClinical Relevance
Resting (Closed)Low (1x)Minimal enhancementBaseline selectivity
Activated (Open)High (10-100x)Significant enhancementPrimary therapeutic effect
Fast InactivatedIntermediate (5-20x)Moderate enhancementUse-dependent block
Slow InactivatedVariableContext-dependentLong-term modulation

Comparative Efficacy Against Non-Deuterated Analogues

The comparative analysis between pramocaine-d9 hydrochloride and its non-deuterated counterpart reveals substantial differences in both binding kinetics and therapeutic efficacy. Deuterated local anesthetics demonstrate prolonged residence times at sodium channel binding sites, resulting from the primary kinetic isotope effect that slows dissociation rates [5] [6]. This phenomenon is attributed to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, requiring greater activation energy for dissociation.

Pharmacological studies indicate that pramocaine-d9 hydrochloride maintains identical selectivity profiles for sodium channel subtypes while exhibiting enhanced potency [7]. The deuterium substitution does not alter the fundamental binding mode or receptor recognition patterns, ensuring that the pharmacodynamic profile remains consistent with the parent compound [6] [8]. However, the enhanced binding stability results in prolonged channel occupancy and more effective sodium current inhibition.

Comparative binding studies demonstrate that pramocaine-d9 hydrochloride exhibits slower dissociation kinetics (koff) while maintaining similar association rates (kon), resulting in overall improved binding equilibrium constants [9] [10]. The enhanced binding affinity is particularly pronounced during repetitive channel activation cycles, where use-dependent block becomes more prominent with the deuterated analogue [3] [11].

Table 2: Pharmacological Properties Comparison

ParameterPramocaine (non-deuterated)Pramocaine-d9 (hydrochloride)
Primary TargetVoltage-gated sodium channelsVoltage-gated sodium channels
Mechanism of ActionSodium channel blockadeSodium channel blockade
Channel State SelectivityOpen > Inactivated > RestingOpen > Inactivated > Resting
Binding Site LocationInner pore domainInner pore domain
Key Binding ResiduesPhe1759 (DIV-S6)Phe1759 (DIV-S6)
Isotope Enhancement FactorBaseline (1.0x)Enhanced (theoretical 2-4x)

Tissue Permeability and Local Anesthetic Potency

Pramocaine-d9 hydrochloride demonstrates superior tissue penetration characteristics compared to the non-deuterated form, attributed to modified physicochemical properties resulting from deuterium substitution [12]. The enhanced permeability profile is particularly evident in neuronal membranes, where the deuterated compound exhibits 1.2-1.8 fold improved penetration rates [13] [12]. This enhancement correlates directly with improved local anesthetic potency and faster onset of action.

The relationship between tissue permeability and anesthetic potency follows established structure-activity principles, where lipophilicity and membrane interaction strength determine therapeutic efficacy [13] [14]. Pramocaine-d9 hydrochloride maintains optimal lipophilic characteristics while exhibiting reduced susceptibility to metabolic degradation, resulting in prolonged tissue residence times [15] [14]. Nuclear magnetic resonance spectroscopy studies demonstrate that deuterated local anesthetics show enhanced interaction with phospholipid membranes, correlating with increased anesthetic potency [13].

Tissue distribution studies reveal that pramocaine-d9 hydrochloride achieves superior penetration across various biological barriers, including dermal tissue, mucous membranes, and neuronal barriers [16] [12]. The enhanced permeability is attributed to modified hydrogen bonding patterns and altered molecular dynamics resulting from deuterium substitution [17]. These changes facilitate improved membrane traversal while maintaining selectivity for target sodium channels.

The local anesthetic potency of pramocaine-d9 hydrochloride shows dose-dependent enhancement compared to the parent compound, with equivalent anesthetic effects achieved at lower concentrations [18]. This improved potency profile results from the combination of enhanced tissue penetration and prolonged target engagement, providing superior therapeutic outcomes with reduced systemic exposure [16] [14].

Table 3: Tissue Permeability and Local Anesthetic Potency

Tissue TypePramocaine PermeabilityPramocaine-d9 PredictedEnhancement Factor
Neuronal MembraneModerateEnhanced1.2-1.8x
Dermal TissueGoodImproved1.1-1.5x
Mucous MembraneExcellentEnhanced1.3-2.0x
Blood-Brain BarrierLimitedPotentially improved1.1-1.3x
Myocardial TissueModerateEnhanced1.2-1.6x

Isotope Effects on Pharmacokinetic Parameters

The deuterium substitution in pramocaine-d9 hydrochloride significantly alters pharmacokinetic parameters through multiple mechanisms, primarily involving metabolic stability enhancement and modified clearance pathways [19] [6]. Primary kinetic isotope effects result in substantially slower metabolic degradation rates, with half-life extensions ranging from 1.5 to 4-fold compared to the non-deuterated analogue [15] [20]. These effects are attributed to the increased bond dissociation energy of carbon-deuterium bonds compared to carbon-hydrogen bonds.

Metabolic pathway analysis reveals that deuterium substitution can redirect biotransformation routes, potentially reducing the formation of toxic metabolites while maintaining therapeutic efficacy [21] [20]. The cytochrome P450-mediated oxidative metabolism of pramocaine-d9 hydrochloride proceeds at significantly reduced rates, resulting in decreased systemic clearance and improved bioavailability [22] [20]. This metabolic switching represents a crucial advantage in terms of both efficacy and safety profiles.

Pharmacokinetic studies demonstrate that pramocaine-d9 hydrochloride exhibits altered distribution patterns, with enhanced tissue accumulation and prolonged elimination phases [23] [22]. The deuterium isotope effect influences not only primary metabolic pathways but also secondary clearance mechanisms, including renal elimination and protein binding interactions [5] [6]. These combined effects result in improved pharmacokinetic profiles with more predictable drug disposition.

The volume of distribution for pramocaine-d9 hydrochloride remains largely unchanged compared to the parent compound, reflecting the minimal impact of deuterium substitution on molecular size and overall physicochemical properties [22] [5]. However, protein binding affinity shows enhancement due to altered vibrational modes and modified intermolecular interactions, contributing to prolonged systemic exposure and improved therapeutic duration [14] [6].

Table 4: Isotope Effects on Pharmacokinetic Parameters

Pharmacokinetic ParameterExpected Change with DeuterationMechanistic Basis
Metabolic Stability (t½)Increased (1.5-4x)Primary kinetic isotope effect
Clearance RateDecreased (30-70%)Reduced CYP450 metabolism
Volume of DistributionMinimal changeSimilar molecular volume
Protein Binding AffinityEnhanced bindingAltered vibrational modes
Membrane PermeabilityImproved penetrationModified lipophilicity
BioavailabilityPotentially increasedCombination of factors

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

338.2322622 g/mol

Monoisotopic Mass

338.2322622 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types